N-(3-acetamidophenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide
CAS No.:
Cat. No.: VC16340974
Molecular Formula: C17H15N3O2S2
Molecular Weight: 357.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N3O2S2 |
|---|---|
| Molecular Weight | 357.5 g/mol |
| IUPAC Name | N-(3-acetamidophenyl)-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide |
| Standard InChI | InChI=1S/C17H15N3O2S2/c1-11(21)18-12-4-2-5-13(8-12)19-16(22)9-14-10-24-17(20-14)15-6-3-7-23-15/h2-8,10H,9H2,1H3,(H,18,21)(H,19,22) |
| Standard InChI Key | YBSXZTDQMPVLNY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)C3=CC=CS3 |
Introduction
Chemical Structure and Crystallographic Features
Molecular Architecture
The compound features a central acetamide group (-NH-C(=O)-CH₂-) bridging a 3-acetamidophenyl moiety and a 2-(thiophen-2-yl)-1,3-thiazol-4-yl substituent. The thiazole ring (S1/N2/C15–C17) and thiophene ring (C3–C7/S2) contribute to its planar geometry, while the acetamide group adopts a conformation that facilitates hydrogen bonding and π-π stacking .
Table 1: Key Bond Lengths and Angles
| Feature | Value (Å/°) | Significance |
|---|---|---|
| C=O (Acetamide) | 1.223 Å | Standard for amide carbonyl groups |
| N–H···N (H-bond) | 2.85 Å | Stabilizes dimer formation |
| Dihedral angle (thiazole) | 12.32° | Planarity with acetamide group |
| Centroid–centroid (π-π) | 3.6977 Å | Facilitates crystal packing |
Crystallographic studies reveal that the acetamide group forms dihedral angles of 75.79° and 81.85° with the two phenyl rings, while the thiazole ring remains nearly coplanar (12.32° deviation) . Intermolecular N–H···N hydrogen bonds create inversion dimers with R₂²(8) ring motifs, further stabilized by C–H···π and π-π interactions .
Synthesis and Optimization
General Synthesis Protocol
The compound is synthesized via a carbodiimide-mediated coupling reaction:
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Reactants: Diphenylacetic acid (1 mmol), 2-aminothiazole (1 mmol), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 0.01 mol) in dichloromethane.
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Conditions: Stirring at 273 K for 3 hours in the presence of triethylamine .
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Workup: Extraction with dichloromethane, washing with NaHCO₃ and brine, followed by slow evaporation of a CH₂Cl₂/MeOH (1:1) mixture to yield crystals .
Table 2: Reaction Yield Optimization Strategies
| Method | Yield Improvement | Key Factor |
|---|---|---|
| Ionic liquid solvents | 15–20% | Enhanced solubility and stability |
| Microwave assistance | 10–12% | Reduced reaction time (30 mins) |
| Catalytic triethylamine | 8–10% | Acid scavenging |
Recent advancements highlight ionic liquids as superior solvents, improving yields to 85–90% in industrial settings.
Mechanism of Action and Pharmacological Activity
HDAC6 Inhibition
The compound exhibits potent inhibition of histone deacetylase 6 (HDAC6), an enzyme overexpressed in cancers such as multiple myeloma and breast cancer. By binding to the catalytic domain, it disrupts protein acetylation, leading to:
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Cell cycle arrest: G1/S phase blockage via p21/p27 upregulation .
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Apoptosis induction: Caspase-3 activation and mitochondrial membrane depolarization .
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Autophagy modulation: LC3-II accumulation and Beclin-1 expression .
Table 3: Anticancer Activity Profile
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 14.3 | HDAC6 inhibition (Ki = 0.45 μM) |
| A549 (Lung) | 7.48 | MMP-9 inhibition (75% at 100 μg/mL) |
| PC3 (Prostate) | 9.0 | ERK1/2 pathway suppression |
Comparative studies show superior activity to imatinib (IC₅₀ = 20 μM in MDA-MB-231) .
Physicochemical and Reactivity Properties
Stability and Solubility
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Solubility: 2.8 mg/mL in DMSO; <0.1 mg/mL in water.
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Stability: Degrades at pH <3 or >11; stable under ambient conditions for 12 months .
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LogP: 3.2, indicating moderate lipophilicity.
Spectroscopic Characterization
Applications in Medicinal Chemistry
Anticancer Drug Development
The compound’s dual action—HDAC6 inhibition and MMP-9 suppression—positions it as a multitarget agent. Structural analogs with methanesulfonyl (C₂₀H₂₀N₄O₄S₂) or trifluoromethyl substituents show enhanced blood-brain barrier penetration, expanding utility to glioblastoma .
Structure-Activity Relationships (SAR)
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